1-Methoxycyclopropane-1-carboxylic acid 1-Methoxycyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 100683-08-7
VCID: VC21321197
InChI: InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
SMILES: COC1(CC1)C(=O)O
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

1-Methoxycyclopropane-1-carboxylic acid

CAS No.: 100683-08-7

Cat. No.: VC21321197

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxycyclopropane-1-carboxylic acid - 100683-08-7

Specification

CAS No. 100683-08-7
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 1-methoxycyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Standard InChI Key HPOWDCXQUZLJRQ-UHFFFAOYSA-N
SMILES COC1(CC1)C(=O)O
Canonical SMILES COC1(CC1)C(=O)O

Introduction

Basic Properties and Structural Characteristics

1-Methoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It features a cyclopropane ring with a methoxy group and a carboxylic acid functional group attached to the same carbon atom, creating a quaternary carbon center that contributes to its unique reactivity patterns. The compound is registered with the Chemical Abstracts Service (CAS) under the number 100683-08-7 .

The structural characteristics of 1-methoxycyclopropane-1-carboxylic acid can be represented using various chemical identifiers that are essential for database searching and compound identification:

Identifier TypeValue
IUPAC Name1-methoxycyclopropane-1-carboxylic acid
Molecular FormulaC5H8O3
SMILES NotationCOC1(CC1)C(=O)O
InChIInChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
InChIKeyHPOWDCXQUZLJRQ-UHFFFAOYSA-N

Table 1: Chemical identifiers for 1-methoxycyclopropane-1-carboxylic acid

Physical and Chemical Properties

The physical and chemical properties of 1-methoxycyclopropane-1-carboxylic acid determine its behavior in various chemical reactions and biological systems. While detailed physical data is limited in the available literature, the compound is characterized by the following properties:

PropertyValue
Molecular Weight116.12 g/mol
Physical StateSolid (presumed based on similar compounds)
Typical Commercial Purity97%
Functional GroupsCyclopropane ring, methoxy group, carboxylic acid

Table 2: Physical and chemical properties of 1-methoxycyclopropane-1-carboxylic acid

The compound contains two key functional groups: a methoxy group that can participate in substitution reactions and a carboxylic acid group capable of acid-base chemistry and various derivatization reactions. The cyclopropane ring introduces ring strain, which contributes to the compound's reactivity in ring-opening reactions.

Synthesis and Preparation Methods

The synthesis of 1-methoxycyclopropane-1-carboxylic acid can be achieved through several synthetic routes, with cyclopropanation reactions being a common approach.

Common Synthetic Approaches

One established method for synthesizing 1-methoxycyclopropane-1-carboxylic acid involves cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. These reactions allow for the formation of the cyclopropane ring structure, which can then be functionalized to introduce the methoxy and carboxylic acid groups.

The general synthetic pathway may involve:

  • Formation of a cyclopropane ring through addition of a carbene to an appropriate alkene

  • Introduction of the methoxy group through substitution reactions

  • Oxidation of a functional group to generate the carboxylic acid moiety

Industrial Production

Chemical Reactivity

1-Methoxycyclopropane-1-carboxylic acid exhibits diverse chemical reactivity due to its functional groups and strained cyclopropane ring.

Oxidation Reactions

The compound can undergo oxidation when treated with strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the cyclopropane ring and can lead to ring-opening followed by the formation of linear carboxylic acids or other oxidized products.

Reduction Reactions

Reduction of 1-methoxycyclopropane-1-carboxylic acid can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The carboxylic acid group can be reduced to form the corresponding alcohol, while stronger reducing conditions might affect the cyclopropane ring structure.

Substitution Reactions

The methoxy group in 1-methoxycyclopropane-1-carboxylic acid can participate in nucleophilic substitution reactions with various nucleophiles such as halides, amines, and thiols. These reactions can generate new derivatives with different functional groups attached to the cyclopropane ring.

Reaction TypeReagentsExpected Products
OxidationKMnO4, CrO3Ring-opened carboxylic acids, ketones
ReductionLiAlH4, NaBH4Alcohols, reduced ring products
SubstitutionHalides, amines, thiolsVarious functionalized derivatives

Table 3: Common chemical reactions of 1-methoxycyclopropane-1-carboxylic acid

Biological Activities

Research indicates that 1-methoxycyclopropane-1-carboxylic acid possesses several biological activities that make it relevant for agricultural and pharmaceutical applications.

Ethylene Biosynthesis Inhibition

One of the most significant biological activities of 1-methoxycyclopropane-1-carboxylic acid is its ability to inhibit ethylene biosynthesis in plants. Ethylene is a critical plant hormone involved in fruit ripening and senescence processes. The compound has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the final step in ethylene biosynthesis, converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.

A study demonstrated that treatment with this compound significantly reduced ethylene production in tomato plants, leading to delayed ripening and improved fruit quality during storage. This property suggests potential applications in post-harvest management to extend the shelf life of fruits and vegetables.

Antimicrobial Properties

Preliminary studies suggest that 1-methoxycyclopropane-1-carboxylic acid exhibits antimicrobial activity against various bacterial strains. In vitro tests have indicated its potential as a natural preservative in food products. The exact mechanism of its antimicrobial action is still under investigation, but it may involve disruption of bacterial cell membranes or interference with essential bacterial enzymes.

Biological ActivityMechanism of ActionPotential Applications
Ethylene InhibitionInhibits ACO enzymeFruit ripening delay, shelf-life extension
Antimicrobial ActivityBacterial growth inhibitionNatural food preservative
Anti-Cancer EffectsApoptosis induction, cell cycle arrestCancer therapeutics research

Table 4: Biological activities of 1-methoxycyclopropane-1-carboxylic acid

Applications in Research and Industry

The unique chemical properties and biological activities of 1-methoxycyclopropane-1-carboxylic acid make it valuable for various applications in research and potentially in industry.

Building Block in Organic Synthesis

1-Methoxycyclopropane-1-carboxylic acid serves as an important building block in the synthesis of more complex molecules, particularly those containing cyclopropane rings. Its structure allows for the development of diverse compounds with applications in pharmaceuticals and agrochemicals. The carboxylic acid group provides a handle for further functionalization through amide formation, esterification, and other transformations.

Applications in Biological Studies

The compound is instrumental in studying enzyme-catalyzed reactions involving cyclopropane rings. It can act as a substrate for enzymes such as cyclopropane fatty acid synthase, which is crucial for synthesizing cyclopropane-containing fatty acids that play roles in membrane structure and function. This makes it valuable for biochemical research aimed at understanding these enzymatic processes.

Agricultural Applications

The ethylene biosynthesis inhibition properties of 1-methoxycyclopropane-1-carboxylic acid suggest significant potential in agriculture. Possible applications include:

  • Post-harvest treatments to delay fruit ripening

  • Extension of shelf life for perishable produce

  • Reduction of food waste in the supply chain

  • Management of flower senescence in ornamental horticulture

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-methoxycyclopropane-1-carboxylic acid, it is valuable to compare it with structurally related compounds.

Comparison with Other Cyclopropane Derivatives

1-Methoxycyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as 1-methylcyclopropane-1-carboxylic acid and 1-aminocyclopropane-1-carboxylic acid. While these compounds share the basic cyclopropane ring structure, they differ in the functional groups attached to the ring, which significantly affects their chemical reactivity and biological activities.

CompoundStructural FeatureNotable Biological Activity
1-Methoxycyclopropane-1-carboxylic acidMethoxy group at position 1Ethylene inhibition, antimicrobial activity
1-Methylcyclopropane-1-carboxylic acidMethyl group at position 1Limited information available
1-Aminocyclopropane-1-carboxylic acidAmino group at position 1Key intermediate in ethylene biosynthesis

Table 5: Comparison of 1-methoxycyclopropane-1-carboxylic acid with related compounds

The methoxy group in 1-methoxycyclopropane-1-carboxylic acid imparts distinct chemical properties compared to its analogs. This substituent affects the electronic distribution within the molecule, influencing its reactivity patterns and interactions with biological targets.

Current Research and Future Perspectives

Recent Research Developments

Current research on 1-methoxycyclopropane-1-carboxylic acid is exploring several aspects of its chemistry and biology:

  • Detailed investigation of its mechanism of action in inhibiting ethylene biosynthesis

  • Development of more potent derivatives for agricultural applications

  • Exploration of its antimicrobial spectrum against different bacterial strains

  • Structure-activity relationship studies to enhance its biological activities

  • Investigation of its potential in cancer research and drug development

Future Research Directions

Future research on 1-methoxycyclopropane-1-carboxylic acid could focus on:

  • Development of optimized synthesis methods for large-scale production

  • Creation of formulations for agricultural applications

  • Detailed toxicological and environmental impact studies

  • Design of novel derivatives with enhanced biological activities

  • Exploration of additional biological activities beyond those currently known

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